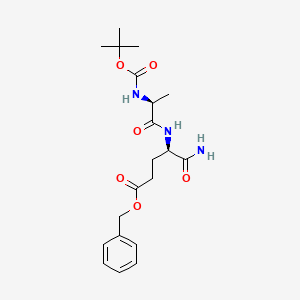

BOC-ALA-D-GLU(OBZL)-NH2

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLWWKUNXXPCZ-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BOC-ALA-D-GLU(OBZL)-NH2: A Protected Dipeptide at the Nexus of Synthetic Chemistry and Immunomodulation

This guide provides a comprehensive technical overview of BOC-ALA-D-GLU(OBZL)-NH2, a synthetically protected dipeptide with significant potential in immunological research and drug development. By dissecting its chemical architecture, functional implications, and the experimental methodologies for its synthesis and evaluation, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug discovery.

Section 1: Unveiling the Molecular Architecture and Rationale

BOC-ALA-D-GLU(OBZL)-NH2 is a meticulously designed chemical entity, a dipeptide composed of L-Alanine and D-Glutamic acid. Its structure is distinguished by the presence of key protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus of alanine and a benzyl ester (OBzl) protecting the side-chain carboxyl group of glutamic acid. The C-terminus of the glutamic acid is an amide (NH2).

Chemical Structure:

-

Core Dipeptide: L-Alanyl-D-Glutamic acid amide

-

N-terminal Protection: Tert-butyloxycarbonyl (Boc)

-

Side-Chain Protection (Glu): Benzyl ester (OBzl)

-

C-terminal Modification: Amide (NH2)

The strategic placement of these protecting groups is paramount in synthetic peptide chemistry. The Boc group provides robust protection for the amine of alanine under a variety of reaction conditions, yet it can be selectively removed with mild acids, such as trifluoroacetic acid (TFA)[1][2]. Similarly, the benzyl ester safeguards the glutamic acid side chain, preventing unwanted side reactions during peptide coupling, and can be cleaved through hydrogenolysis[1]. This dual-protection strategy allows for the precise and controlled assembly of larger peptide chains[1][2].

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉N₃O₆ | MySkinRecipes |

| Molecular Weight | 407.46 g/mol | MySkinRecipes |

| CAS Number | 18814-49-8 | MySkinRecipes |

Section 2: The Immunological Significance - A Link to Innate Immunity

While BOC-ALA-D-GLU(OBZL)-NH2 is primarily a synthetic intermediate, its core L-Ala-D-Glu structure is of profound interest in immunology. This dipeptide is a key component of muramyl dipeptide (MDP), the minimal immunologically active fragment of bacterial peptidoglycan[3][4]. MDP is a potent activator of the innate immune system through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[3][4].

The L-Ala-D-Glu sequence is crucial for this interaction, and modifications to this core can significantly impact NOD2 agonistic activity[3][5]. Therefore, BOC-ALA-D-GLU(OBZL)-NH2, upon deprotection, yields a dipeptide that is a strong candidate for a NOD2 agonist. Such compounds, often referred to as "desmuramylpeptides," are actively being investigated for their potential as:

-

Vaccine Adjuvants: To enhance the immunogenicity of modern subunit and synthetic vaccines, which are often poorly immunogenic on their own[3][6].

-

Immunomodulators: To stimulate the innate immune system for therapeutic benefit in infectious diseases and oncology[6][7].

-

Cancer Immunotherapy: To augment the anti-tumor activity of immune cells[6][7].

The Boc group in the intact molecule can be viewed as a synthetic mimic of the N-acetylmuramic acid moiety of MDP, and its properties, such as lipophilicity, can influence the molecule's interaction with the NOD2 receptor[3].

Signaling Pathway: Postulated NOD2 Activation

Upon cellular uptake and deprotection, the resulting L-Ala-D-Glu-NH2 is hypothesized to interact with the leucine-rich repeat (LRR) domain of NOD2. This binding event is thought to induce a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the downstream signaling kinase RICK (RIP2). This complex then initiates a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.

Caption: Postulated NOD2 activation pathway by the deprotected dipeptide.

Section 3: Synthesis and Characterization - A Practical Approach

The synthesis of BOC-ALA-D-GLU(OBZL)-NH2 is a standard exercise in peptide chemistry, typically achieved through the coupling of the two protected amino acid precursors.

Experimental Protocol: Synthesis of BOC-ALA-D-GLU(OBZL)-NH2

This protocol outlines a general procedure for the solution-phase synthesis of the target dipeptide.

Materials:

-

Boc-L-Ala-OH

-

H-D-Glu(OBzl)-NH2

-

Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate, aqueous acid and base solutions, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Activation of Boc-L-Ala-OH:

-

Dissolve Boc-L-Ala-OH (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2 equivalents) dropwise while stirring.

-

Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-D-Glu(OBzl)-NH2 (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add this solution to the activated Boc-L-Ala-OH solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product into ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure BOC-ALA-D-GLU(OBZL)-NH2.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Caption: General workflow for the synthesis of BOC-ALA-D-GLU(OBZL)-NH2.

Section 4: Functional Assessment - Investigating Immunomodulatory Activity

To validate the hypothesized function of BOC-ALA-D-GLU(OBZL)-NH2 as a NOD2 agonist precursor, a series of in vitro assays can be employed following the removal of the protecting groups.

Experimental Protocol: NOD2 Activation Assay

This protocol describes a common cell-based reporter assay to measure NOD2 activation.

Materials:

-

HEK293T cells

-

Expression plasmids for human NOD2 and an NF-κB-luciferase reporter

-

Transfection reagent

-

Cell culture medium and supplements

-

Lysis buffer and luciferase assay substrate

-

Luminometer

-

Test compound (deprotected L-Ala-D-Glu-NH2) and positive control (MDP)

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NOD2 expression plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Stimulation:

-

Prepare serial dilutions of the deprotected test compound and the MDP positive control.

-

Remove the transfection medium and add the compound dilutions to the cells.

-

Include a vehicle-only control.

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol.

-

Add the luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

-

Expected Outcome:

A dose-dependent increase in luciferase activity upon stimulation with the deprotected dipeptide would indicate its ability to activate the NOD2 signaling pathway. The potency can be compared to that of MDP.

Section 5: Concluding Remarks and Future Directions

BOC-ALA-D-GLU(OBZL)-NH2 stands as a valuable molecular tool at the interface of synthetic organic chemistry and immunology. Its well-defined structure and the immunomodulatory potential of its core dipeptide make it a subject of significant interest for the development of novel vaccine adjuvants and immunotherapeutics. The strategic use of protecting groups allows for its incorporation into more complex peptide structures, enabling the exploration of a wide range of structure-activity relationships in the pursuit of more potent and specific NOD2 agonists. Future research will likely focus on the in vivo evaluation of this and related compounds to fully elucidate their therapeutic potential.

References

-

Dalal, J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]

-

Dalal, J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. National Institutes of Health. [Link]

-

Gobec, M., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Publications. [Link]

-

Guzelj, S., et al. (2022). Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists. National Institutes of Health. [Link]

-

Zurek, M., et al. (2025). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. National Institutes of Health. [Link]

-

Wang, J., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. PubMed. [Link]

-

Iciek, J., et al. (2023). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. National Institutes of Health. [Link]

-

Hudson, D. (1990). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. PubMed. [Link]

-

Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. ResearchGate. [Link]

-

Anisimov, V. N., et al. (2021). Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats. ResearchGate. [Link]

-

Al-Obeidi, F., et al. (2018). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Knowledge Commons. [Link]

-

Sharma, R., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]

-

Guzelj, S., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. ACS Publications. [Link]

-

Wang, J., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers Media S.A.. [Link]

-

First peptide syntheses. aN-protected dipeptide by Theodor Curtius. b... ResearchGate. [Link]

-

Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. ResearchGate. [Link]

-

Prebiotic and Immunomodulatory Properties of the Microalga Chlorella vulgaris and Its Synergistic Triglyceride-Lowering Effect with Bifidobacteria. MDPI. [Link]

-

Gobec, M., et al. (2016). Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the innate immune receptor NOD2. PubMed. [Link]

-

Sabbah, A., et al. (2009). Activation of innate immune antiviral response by NOD2. National Institutes of Health. [Link]

-

Reddy, T. J., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central. [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

Betti, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. National Institutes of Health. [Link]

-

Role of Nod-like Receptors in Helicobacter pylori Infection: Insights into Innate Immune Signaling Pathways. MDPI. [Link]

-

Immunomodulatory Properties of Probiotics and Their Derived Bioactive Compounds. MDPI. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

High Throughput Screening Assays for NOD1 Inhibitors. National Institutes of Health. [Link]

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 18814-49-8 for BOC-ALA-D-GLU(OBZL)-NH2

An In-Depth Technical Guide to BOC-L-Alanyl-D-Glutamine γ-Benzyl Ester α-Amide (CAS: 18814-49-8): Synthesis, Characterization, and Applications

Introduction

N-tert-butoxycarbonyl-L-alanyl-D-glutamine γ-benzyl ester α-amide, identified by CAS number 18814-49-8, is a strategically protected dipeptide derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features: an N-terminal L-alanine protected by a tert-butoxycarbonyl (Boc) group, a D-glutamine residue with its γ-carboxyl group protected as a benzyl ester (OBzl), and a C-terminal α-carboxamide (NH2). This specific arrangement, particularly the L-Ala-D-Glu sequence, is a core structural motif of muramyl dipeptide (MDP), a well-known immunostimulant. The presence of the D-amino acid provides resistance to enzymatic degradation, enhancing its potential for therapeutic applications. This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, key applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties and Structural Analysis

The utility of BOC-L-Ala-D-Glu(OBzl)-NH2 stems directly from its unique chemical architecture. Each functional group serves a distinct and critical purpose in synthetic and biological contexts.

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 18814-49-8 |

| Molecular Formula | C22H33N3O6 |

| Molecular Weight | 435.52 g/mol |

| Synonyms | N-Boc-L-alanyl-D-isoglutamine benzyl ester, Boc-Ala-D-iGln(OBzl) |

Structural Breakdown:

-

Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group shields the N-terminal amine of the alanine residue. Its primary function is to prevent unwanted side reactions during peptide coupling. The Boc group is stable to a wide range of basic and nucleophilic conditions but can be cleanly removed using moderate acids like trifluoroacetic acid (TFA), a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) strategy.[1][2]

-

L-Alanine: A small, non-polar amino acid that serves as the N-terminal residue.

-

D-Glutamine (as Isoglutamine): The D-configuration is crucial. Peptides containing D-amino acids are often more resistant to proteolysis by endogenous enzymes, which typically recognize L-isomers. This can significantly increase the in vivo half-life of a peptide-based drug candidate. The γ-carboxyl group is esterified, while the α-carboxyl group is an amide, forming an isoglutamine structure.

-

Benzyl Ester (OBzl): This group protects the γ-carboxyl group of the glutamic acid residue. It is more stable than the Boc group and typically requires stronger acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[2][3] This orthogonal stability allows for selective deprotection of the N-terminal Boc group without disturbing the side-chain protection.

-

α-Amide (-NH2): The C-terminal amide removes the negative charge of a free carboxylate, which can improve cell permeability and mimic the C-terminus of many naturally occurring bioactive peptides.

Synthesis and Purification

The synthesis of BOC-L-Ala-D-Glu(OBzl)-NH2 is typically achieved through solution-phase peptide coupling. This method involves the formation of a peptide bond between two protected amino acid derivatives in a suitable organic solvent.

Synthetic Strategy

A logical approach involves the coupling of N-terminally protected L-alanine with a C-terminally protected D-isoglutamine benzyl ester. The key step is the activation of the carboxylic acid of Boc-L-alanine to facilitate nucleophilic attack by the free amine of H-D-Glu(OBzl)-NH2. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[4][5]

Experimental Protocol: Peptide Coupling

This protocol is a representative example based on established peptide coupling methodologies.[4]

-

Preparation of Reactants: Dissolve Boc-L-alanine (1.0 equivalent) and H-D-Glu(OBzl)-NH2 (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Additives: Add HOBt (1.1 equivalents) to the solution and stir until dissolved. Cool the reaction mixture to 0°C in an ice bath. This step is crucial for suppressing side reactions.

-

Activation and Coupling: Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.[4]

-

Workup and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with a weak acid (e.g., 10% citric acid), a weak base (e.g., 5% Na2CO3), and brine to remove unreacted starting materials and water-soluble impurities.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the pure dipeptide.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the presence of key structural motifs. Expect to see characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), the benzyl group (aromatic protons ~7.3 ppm, multiplet, 5H; CH2 protons ~5.1 ppm, singlet, 2H), amide protons, and the α-protons of both amino acid residues. |

| Mass Spectrometry (MS) | Verifies the molecular weight of the compound. The measured mass should correspond to the calculated exact mass of C22H33N3O6. |

| HPLC | Determines the purity of the compound. A pure sample will show a single major peak in the chromatogram. |

| FT-IR Spectroscopy | Identifies key functional groups through their vibrational frequencies. Expect characteristic absorption bands for N-H stretching (amides), C=O stretching (amide, ester, and carbamate), and aromatic C-H bonds. |

Applications in Research and Drug Development

BOC-L-Ala-D-Glu(OBzl)-NH2 is not an end-product but a valuable intermediate for constructing more complex peptides with potential therapeutic value.[6]

Building Block in Peptide Synthesis

The primary application is its use as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS). Using a pre-formed dipeptide saves synthetic steps and can help overcome difficult couplings. The orthogonal protection scheme (acid-labile Boc vs. hydrogenolysis/strong acid-labile OBzl) is central to its utility.[1][2]

Sources

An In-Depth Technical Guide to Boc-L-Ala-D-Isoglutamine Benzyl Ester: A Key Immunomodulatory Dipeptide

This guide provides a comprehensive technical overview of tert-butyl N-[(2S)-1-[[(1R)-4-(benzyloxy)-1-carbamoyl-4-oxobutyl]amino]-1-oxopropan-2-yl]carbamate, a protected dipeptide of significant interest in immunological research and drug development. We will delve into its chemical identity, synthesis, and biological relevance, offering field-proven insights and detailed protocols for its application.

Introduction: Decoding the Molecule

The subject of this guide, Boc-L-Ala-D-Glu(OBzl)-NH2, also known as Boc-L-Ala-D-Isogln-OBzl, is a synthetic, protected dipeptide. Its structure is fundamentally linked to a class of powerful immune-stimulating molecules derived from bacterial cell walls.

-

Nomenclature and Synonyms : The two names describe the same chemical entity.

-

Boc-L-Ala-D-Glu(OBzl)-NH2 : This nomenclature emphasizes its construction from L-Alanine and a D-Glutamic acid derivative. "Boc" signifies the tert-butyloxycarbonyl protecting group on the Alanine's N-terminus. "D-Glu(OBzl)-NH2" indicates a D-Glutamic acid where the side-chain (gamma) carboxyl group is protected as a benzyl ester (-OBzl), and the alpha-carboxyl group is an amide (-NH2).

-

Boc-L-Ala-D-Isogln-OBzl : This name highlights the D-isoglutamine moiety. Isoglutamine is an isomer of glutamine where the peptide bond is formed with the side-chain carboxyl group, while the alpha-carboxyl group is an amide. The "-OBzl" specifies the benzyl ester protection on the remaining carboxyl group.

-

-

Core Structure and Relevance : This dipeptide, L-Alanyl-D-Isoglutamine, is the core peptide component of Muramyl Dipeptide (MDP) . MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal, biologically active component of peptidoglycan from bacterial cell walls responsible for the adjuvant activity of Freund's Complete Adjuvant.[1] Because of this, MDP and its synthetic analogs, including the dipeptide fragment at the core of this guide, have been extensively studied for their immunomodulatory, neuropharmacological, and pyrogenic (fever-inducing) activities.[1][2]

Physicochemical Properties & Identification

A precise understanding of the molecule's properties is critical for its synthesis, purification, and application in biological assays.

| Property | Value | Source/Method |

| Molecular Formula | C24H36N4O7 | Calculated |

| Molecular Weight | 492.57 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Observation |

| Solubility | Soluble in organic solvents like DMF, DCM, Methanol; Insoluble in water | General Knowledge |

| Stereochemistry | L-Alanine, D-Glutamic Acid (Isoglutamine) | Synthesis Design |

-

Expert Insight : The high hydrophobicity imparted by the Boc and Benzyl protecting groups dictates the choice of solvents for both reaction and purification. Standard aqueous buffers are unsuitable, making techniques like reversed-phase HPLC with organic/aqueous mobile phases essential.[3][4]

Biological Context: The NOD2 Signaling Pathway

The immunostimulatory effects of the L-Ala-D-isoGln dipeptide are primarily mediated through its recognition by the intracellular pattern recognition receptor (PRR) known as NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[5][6]

-

Mechanism of Action :

-

MDP (or its active fragments) enters the cytoplasm of immune cells, such as macrophages and dendritic cells.

-

The L-Ala-D-isoGln moiety is recognized by the leucine-rich repeat (LRR) domain of NOD2.

-

This binding induces a conformational change and dimerization of NOD2, recruiting the serine-threonine kinase RIPK2.

-

The NOD2-RIPK2 complex initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and MAP kinases.

-

Activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other immune mediators.[7]

-

This signaling cascade is fundamental to the innate immune response against bacterial infections.[7] Synthetic analogs are developed to harness this activity for applications such as vaccine adjuvants and anticancer therapies, while modifying the structure to reduce side effects like pyrogenicity.[5][7]

Caption: Intracellular recognition of muramyl peptides by NOD2 triggers an NF-κB-mediated inflammatory response.

Synthesis and Purification: A Practical Approach

The synthesis of Boc-L-Ala-D-Isogln-OBzl is a classic example of solution-phase peptide chemistry, requiring careful control of protecting groups and coupling reactions to ensure product purity and correct stereochemistry.

Caption: Workflow for the solution-phase synthesis and purification of the target protected dipeptide.

Experimental Protocol: Solution-Phase Synthesis

Objective: To synthesize Boc-L-Ala-D-Glu(OBzl)-NH2 from its constituent protected amino acids.

Materials:

-

Boc-L-Ala-OH (1.0 eq)

-

H-D-Glu(OBzl)-NH2·HCl (D-Glutamine benzyl ester hydrochloride, 1.05 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq)

-

DIEA (N,N-Diisopropylethylamine, 2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Boc-L-Ala-OH in anhydrous DMF.

-

Amine Neutralization: In a separate flask, suspend H-D-Glu(OBzl)-NH2·HCl in anhydrous DMF. Add DIEA (1.1 eq) and stir until the solid dissolves completely. This neutralizes the hydrochloride salt to free the primary amine.

-

Pre-activation: Add HBTU and the remaining DIEA (1.4 eq) to the Boc-L-Ala-OH solution. Stir for 10-15 minutes at 0°C. This forms the activated ester of Boc-L-Alanine. Causality Note: Pre-activation minimizes racemization of the activated amino acid and ensures a rapid and efficient coupling reaction upon addition of the amine component.

-

Coupling Reaction: Add the free amine solution from step 2 to the activated ester solution from step 3. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acidic starting material (Boc-L-Ala-OH) and acidic byproducts from the coupling reagent. The brine wash helps to break any emulsions and remove residual water.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification and Characterization

Objective: To purify the crude product and verify its identity and purity.

Part A: Purification by Reversed-Phase HPLC (RP-HPLC)

The standard method for purifying protected peptides relies on their hydrophobicity.[3]

Instrumentation & Reagents:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

-

UV Detector (monitoring at 210-220 nm for the peptide bond and 254 nm for the benzyl group)

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMF or a mixture of ACN/Water.

-

Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. A typical starting gradient might be 5% to 95% B over 30 minutes.

-

Preparative Run: Scale up the optimized method to a preparative C18 column.

-

Gradient Elution: Load the sample and begin the gradient elution. Polar impurities will elute first, followed by the target peptide as the concentration of Acetonitrile increases.[3]

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to ensure >95% purity.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the final product as a white, fluffy solid.

Part B: Characterization

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Expected Result: A major peak in the mass spectrum corresponding to the [M+H]+ ion (493.57 m/z) and potentially other adducts like [M+Na]+. HPLC/MS is a widely used technique for the analysis of pharmaceutical compounds, including peptides.[8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and the presence of protecting groups.

-

¹H NMR: Expect characteristic signals for the Boc group (singlet, ~1.4 ppm, 9H), the benzyl group (multiplet, ~7.3 ppm, 5H; singlet, ~5.1 ppm, 2H), and various protons on the amino acid backbones and side chains.

-

¹³C NMR: Expect signals for the carbonyl carbons of the Boc group, the amide bond, the ester, and the carbons of the amino acid residues.[10] The chemical shifts provide insight into the electronic environment of each carbon atom.[10]

Conclusion and Future Directions

Boc-L-Ala-D-Glu(OBzl)-NH2 serves as a critical building block and research tool in the field of immunology. As a stable, protected precursor to the biologically active L-Ala-D-isoGln dipeptide, it allows for controlled synthesis of more complex muramyl peptide analogs.[1] These analogs are instrumental in dissecting the structure-activity relationships of NOD2 agonists, with the ultimate goal of developing novel vaccine adjuvants, immunotherapies, and anti-inflammatory agents with improved efficacy and safety profiles.[5][6] The protocols and data presented herein provide a robust framework for the synthesis, purification, and application of this important immunomodulatory agent.

References

-

Chedid, L. (1983). Muramyl Peptides as Possible Endogenous Immunopharmacological Mediators. Microbiology and Immunology, 27(9), 723-732. [Link]

-

Bahr, G. M., & Chedid, L. (1986). Immunological activities of muramyl peptides. Federation Proceedings, 45(11), 2541-2544. [Link]

-

Iwicka-Djebaili, E., et al. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry. [Link]

-

Kumar, S., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ACS Medicinal Chemistry Letters. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

-

Egan, M., et al. (2013). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Krasnova, L., et al. (2020). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology. [Link]

-

Fukase, K., et al. (2007). Chemical synthesis of peptidoglycan fragments for elucidation of the immunostimulating mechanism. Journal of Endotoxin Research. [Link]

-

Paz-Velez, M., et al. (2021). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Knowledge Commons. [Link]

-

Pazos, E., & Naider, F. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

-

Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?[Link]

Sources

- 1. Muramyl peptides as possible endogenous immunopharmacological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunological activities of muramyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. biotage.com [biotage.com]

- 5. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 7. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

I. The Strategic Imperative of Carboxyl Group Protection in Peptide Synthesis

An In-depth Technical Guide to the Function of the Benzyl (OBzl) Ester in Amino Acid Protection

The synthesis of peptides, whether in solution or on a solid phase, is a meticulously controlled process of forming amide bonds between amino acid monomers. The inherent bifunctionality of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a strategic approach of temporary masking, or "protection," to prevent undesirable side reactions. Without protection, a simple attempt to couple two amino acids would result in a chaotic mixture of dipeptides, oligomers, and cyclic byproducts.

The ideal protecting group is a cornerstone of successful peptide synthesis, characterized by its ease of introduction, stability during peptide coupling and Nα-deprotection steps, and, crucially, its selective and high-yield removal under conditions that do not compromise the integrity of the newly formed peptide backbone. Among the arsenal of protecting groups available to the peptide chemist, the benzyl (Bzl) ester, for the protection of the C-terminal carboxylic acid, stands as a classic and robust tool, particularly integral to the widely utilized tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

II. The Benzyl Ester: A Deeper Look at its Chemistry and Application

The benzyl ester shields the carboxylic acid's reactivity by converting it into a less reactive ester functional group. Its widespread use stems from a favorable balance of stability and selective lability, making it a reliable choice for a variety of synthetic strategies.

A. Synthesis of Benzyl Ester Protected Amino Acids

The most common method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the ester product.[1]

-

Setup: A mixture of the desired amino acid (1 equivalent), benzyl alcohol (as both reactant and solvent), and p-toluenesulfonic acid (1.1 equivalents) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene is often used as the azeotroping solvent.

-

Reaction: The mixture is heated to reflux. The water generated during the esterification is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored for the disappearance of the starting amino acid, typically by thin-layer chromatography (TTC).

-

Workup: Upon completion, the reaction mixture is cooled, and the product is often precipitated as its p-toluenesulfonate salt by the addition of diethyl ether.[1] The salt can then be collected by filtration and washed.

Other synthetic routes include the reaction of the cesium salt of an Nα-protected amino acid with benzyl bromide or dicyclohexylcarbodiimide (DCC)-mediated esterification with benzyl alcohol in the presence of a 4-(dimethylamino)pyridine (DMAP) catalyst.[2]

Caption: Mechanism of Fischer-Speier Esterification for Benzyl Ester Formation.

B. Physicochemical Properties and Stability Profile

The utility of the benzyl ester is defined by its stability under a range of conditions commonly encountered in peptide synthesis. It is notably stable to the mildly acidic conditions used for the removal of the Boc protecting group (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions for Fmoc group removal (e.g., piperidine in DMF).[3][4] This dual stability is the foundation of its role in orthogonal protection schemes.

-

The Boc/Bzl Strategy: This is the classic application of the benzyl ester. In this scheme, the Nα-amino group is protected by the acid-labile Boc group, while the C-terminus and reactive side chains (like those of aspartic acid and glutamic acid) are protected as benzyl esters.[4][5] The Boc group can be selectively removed at each cycle of peptide synthesis with trifluoroacetic acid (TFA), leaving the benzyl esters intact. The benzyl groups are then removed in the final step via hydrogenolysis.

-

Compatibility with Fmoc Chemistry: While less common for C-terminal protection in Fmoc-SPPS (where the peptide is anchored to the resin via its C-terminus), benzyl esters are frequently used to protect the side chains of aspartic and glutamic acid. The benzyl ester is stable to the piperidine solutions used to remove the Fmoc group from the Nα-terminus in each cycle.[3]

| Condition | Reagent(s) | Benzyl Ester Stability | Application Context |

| Mild Acid | TFA in DCM (e.g., 25-50%) | Stable | Boc deprotection |

| Strong Acid | Anhydrous HF, HBr/AcOH | Labile | Final cleavage (less common) |

| Base | Piperidine in DMF (e.g., 20%) | Stable | Fmoc deprotection |

| Catalytic Hydrogenolysis | H₂, Pd/C | Labile | Final deprotection |

| Nucleophiles | Hydrazine | Stable | Dmab/Dde deprotection |

III. Deprotection of the Benzyl Ester: Liberating the Carboxylic Acid

The selective removal of the benzyl ester is most commonly and cleanly achieved by catalytic hydrogenolysis.[6][7] This method offers mild conditions that preserve the stereochemical integrity of the peptide.

A. Catalytic Hydrogenolysis: The Gold Standard for Cleavage

The mechanism of hydrogenolysis involves the cleavage of the C-O bond of the ester through the action of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[6][7] The reaction proceeds on the surface of the catalyst, where both the benzyl ester and hydrogen are adsorbed, leading to the formation of the free carboxylic acid and toluene as a byproduct.[6]

-

Dissolution: The benzyl ester-protected peptide is dissolved in a suitable solvent, such as methanol, ethanol, or tetrahydrofuran (THF).

-

Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the solution. The amount typically ranges from 10-20% by weight of the substrate.

-

Hydrogenation: The reaction vessel is flushed with nitrogen and then placed under a positive pressure of hydrogen gas (typically from a balloon or a hydrogenation apparatus). Alternatively, transfer hydrogenation can be employed using a hydrogen donor like 1,4-cyclohexadiene or formic acid in the presence of the palladium catalyst.[6]

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

-

Filtration and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected peptide.

Caption: General workflow for the deprotection of a benzyl ester via catalytic hydrogenolysis.

-

Catalyst Poisoning: Amino acids containing sulfur, such as methionine and cysteine, can poison the palladium catalyst, inhibiting the reaction. In such cases, using a larger amount of catalyst or a different catalyst system may be necessary.

-

Incomplete Reaction: Steric hindrance around the ester or insolubility of the peptide can lead to slow or incomplete reactions. Changing the solvent or increasing the hydrogen pressure can sometimes overcome these issues.

B. Alternative Deprotection Methods

While hydrogenolysis is preferred, benzyl esters can also be cleaved under strongly acidic conditions, such as with HBr in acetic acid or anhydrous hydrogen fluoride (HF).[3] However, these harsh conditions can lead to side reactions and are generally reserved for final cleavage steps in Boc/Bzl SPPS where all protecting groups are removed simultaneously.

IV. Advanced Considerations and Applications

The versatility of the benzyl ester has led to the development of derivatives with tailored properties.

-

Substituted Benzyl Esters: The electronic nature of the benzyl group can be modified to tune its lability. For instance, introducing an electron-withdrawing group like a p-nitro group (p-nitrobenzyl ester) increases its stability to acidolysis.[2][8] Conversely, electron-donating groups like p-methoxy (p-methoxybenzyl ester) render the group more acid-labile.[9]

-

Benzyl Esters in Fragment Condensation: In solution-phase synthesis, protected peptide fragments are often coupled to build larger proteins. Benzyl esters are valuable for protecting the C-terminus of one fragment while the N-terminus of another is deprotected for coupling.

-

Limitations: The primary limitation of the benzyl ester is its incompatibility with sulfur-containing residues during deprotection by hydrogenolysis. Furthermore, the requirement for heterogeneous catalysis and a hydrogen atmosphere can be cumbersome for high-throughput or automated synthesis platforms. In these scenarios, alternative protecting groups like tert-butyl (tBu) esters (removed with acid) or allyl (Al) esters (removed with palladium complexes under non-hydrogenolytic conditions) may be more appropriate.[3][4]

V. Conclusion: The Enduring Legacy of the Benzyl Ester

The benzyl ester protecting group, despite being one of the more traditional tools in the peptide chemist's repertoire, maintains its significance due to its robustness, predictable reactivity, and orthogonal stability relative to the Boc and Fmoc Nα-protecting groups. Its straightforward introduction and clean removal by catalytic hydrogenolysis have cemented its role in both solution-phase and solid-phase peptide synthesis, particularly within the Boc/Bzl protection strategy. While newer protecting groups offer advantages in specific contexts, the benzyl ester's reliability and cost-effectiveness ensure its continued and valued presence in the synthesis of complex peptides for research, diagnostics, and therapeutic development.

VI. References

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Gotor, V., et al. (2010). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Pearson. (2024, October 3). Reactions of Amino Acids: Hydrogenolysis. Retrieved from [Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (A general reference for peptide chemistry, specific link not available).

-

Yamashiro, D., & Li, C. H. (1973). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594–2597. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Zeggaf, C., et al. (1989). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 54(9), 2478-2481. Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (A general reference for protecting groups, specific link not available).

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]

-

Sudo, A., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3848–3855. Retrieved from [Link]

-

Mitsui, S., et al. (1964). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, 37(8), 1275-1279. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (A general reference, specific link not available).

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Wipf, P., & Graham, T. H. (2004). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine benzyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to BOC-ALA-D-GLU(OBZL)-NH2: Synthesis, Characterization, and Applications

Executive Summary: This in-depth technical guide provides a comprehensive overview of the protected dipeptide, BOC-ALA-D-GLU(OBZL)-NH2. With a molecular weight of 407.47 g/mol , this compound is a critical building block in the field of peptide chemistry and drug development. This document delves into its chemical properties, a detailed, field-proven methodology for its solution-phase synthesis, rigorous protocols for its purification, and a multi-faceted approach to its structural characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their work.

Introduction to BOC-ALA-D-GLU(OBZL)-NH2

N-α-(tert-Butoxycarbonyl)-L-alanyl-D-glutamic acid γ-benzyl ester amide, abbreviated as BOC-ALA-D-GLU(OBZL)-NH2, is a synthetic dipeptide derivative. Its structure is strategically engineered with specific protecting groups that facilitate its use in complex peptide synthesis. The inclusion of a D-amino acid (D-Glutamic acid) is particularly noteworthy, as it can confer increased resistance to enzymatic degradation in therapeutic peptide candidates.

Chemical Identity and Physicochemical Properties

The fundamental properties of this dipeptide are summarized below, providing a foundational dataset for its handling, analysis, and application.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-N-[(3R)-4-amino-3-(benzyloxycarbonyl)-4-oxobutyl]propanamide | - |

| Synonyms | Boc-Ala-D-Isogln-OBzl | [1] |

| Molecular Formula | C20H29N3O6 | [1] |

| Molecular Weight | 407.47 g/mol | [1] |

| CAS Number | 18814-49-8 | [1] |

| Appearance | Typically a white to off-white solid/powder | [2] |

| Storage Conditions | -20°C, protected from light, in a cool and dry place | [1] |

Rationale for Protecting Groups

The selection of protecting groups is a cornerstone of successful peptide synthesis, ensuring that reactions proceed only at the desired sites.[]

-

N-α-tert-Butoxycarbonyl (Boc) Group: The Boc group provides robust protection for the N-terminal amine of the alanine residue. Its key advantage lies in its stability under a wide range of reaction conditions, including those used for peptide coupling. It is selectively and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), a process that leaves other protecting groups and the peptide backbone intact.[4][5][6]

-

γ-Benzyl Ester (OBzl) Group: The side-chain carboxyl group of the D-glutamic acid is protected as a benzyl ester. This group is orthogonal to the Boc group, as it is stable to the acidic conditions used for Boc deprotection. The benzyl group is typically removed via catalytic hydrogenation, a mild process that does not affect most other functional groups.[7]

-

C-Terminal Amide (NH2): The C-terminus is an amide rather than a carboxylic acid. This modification is common in naturally occurring peptides and is often incorporated into synthetic analogues to enhance biological activity, improve stability against carboxypeptidases, and increase receptor binding affinity.

Synthesis Methodology: A Solution-Phase Approach

For a dipeptide of this nature, solution-phase synthesis offers significant advantages, including easier purification of intermediates and scalability.[] The strategy involves the coupling of two precursor amino acid derivatives: Boc-L-Ala-OH and H-D-Glu(OBzl)-NH2.

Detailed Experimental Protocol: Peptide Coupling

This protocol describes a standard and reliable method for coupling the two protected amino acid residues. The causality for each reagent choice is explained to ensure a self-validating system.

Materials:

-

Boc-L-Ala-OH (1.0 eq)

-

H-D-Glu(OBzl)-NH2·HCl (hydrochloride salt, 1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq, to neutralize the HCl salt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve H-D-Glu(OBzl)-NH2·HCl (1.0 eq) and Boc-L-Ala-OH (1.0 eq) in anhydrous DCM.

-

Neutralization: Add DIPEA (1.0 eq) to the mixture and stir for 15-20 minutes at room temperature. This step is crucial to deprotonate the amine hydrochloride salt, yielding the free amine necessary for nucleophilic attack.

-

Activation: Cool the reaction vessel to 0°C in an ice bath. This temperature reduction is critical to minimize potential side reactions and prevent racemization during the carboxyl group activation.

-

Coupling Reagent Addition: In a separate vessel, dissolve the coupling reagent (DCC or EDCI, 1.1 eq) and the additive (HOBt, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture. HOBt is an essential additive that reacts with the activated carboxyl group to form an active ester intermediate, which significantly suppresses the risk of racemization.[8]

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Isolation:

-

If DCC was used, the N,N'-dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (to remove excess base and unreacted coupling agent), saturated sodium bicarbonate solution (to remove unreacted HOBt and Boc-L-Ala-OH), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Synthesis Workflow Visualization

Caption: Solution-phase synthesis workflow for BOC-ALA-D-GLU(OBZL)-NH2.

Purification and Quality Control

Achieving high purity is non-negotiable for any synthetic peptide intended for research or therapeutic development, as even minor impurities can significantly impact experimental outcomes.[9]

Detailed Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is the gold standard for purifying peptides, separating the target compound from unreacted starting materials, byproducts, and diastereomers.[10]

System & Column:

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase column suitable for preparative scale.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal volume of a solvent mixture compatible with the mobile phase (e.g., 50% Acetonitrile/Water).

-

Method Development (Analytical Scale): First, develop a separation method on an analytical scale to determine the optimal gradient and retention time of the product.

-

Preparative Run: Scale up the injection volume for the preparative column. Run a linear gradient of Mobile Phase B (e.g., 20% to 80% B over 40 minutes). The exact gradient must be optimized based on the analytical run.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 214 nm or 220 nm for the peptide backbone).[11] Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those with the desired purity (>95% or >98%).

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the final product as a fluffy, white powder.

Comprehensive Structural Characterization

A suite of orthogonal analytical techniques must be employed to unequivocally confirm the identity, purity, and structural integrity of the synthesized peptide.[10][12]

Primary Structure and Molecular Weight Confirmation (LC-MS)

Liquid Chromatography-Mass Spectrometry is the definitive tool for confirming that the synthesized molecule has the correct molecular weight.[11][13]

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified peptide (~0.1 mg/mL) in Mobile Phase A.

-

Chromatography: Inject the sample onto an analytical C18 column and elute with a fast gradient of Mobile Phase B.

-

Mass Spectrometry: Analyze the eluting peak using an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: The resulting mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 408.47. Other adducts such as [M+Na]⁺ may also be observed. This confirms the molecular weight of the target compound.

Purity Determination (Analytical HPLC)

Analytical HPLC is used to precisely quantify the purity of the final product.[10]

Protocol: Analytical HPLC

-

System: Use the same mobile phase system as in the preparative step but on an analytical C18 column.

-

Method: Run an optimized gradient (e.g., 5% to 95% B over 20 minutes).

-

Analysis: Integrate the area of all peaks detected at 214/220 nm. The purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence of all constituent parts of the molecule and their connectivity.[13] ¹H NMR and ¹³C NMR can verify the integrity of the Boc, benzyl, and amino acid residues.

Characterization & QC Workflow

Caption: Quality control and characterization workflow for the final product.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 408.5 ± 0.2 | Molecular Weight Confirmation |

| Analytical HPLC | Single major peak with >98% area | Purity Quantification |

| ¹H NMR | Signals corresponding to Boc (~1.4 ppm), benzyl (~7.3 ppm), Ala, and Glu protons | Structural Verification |

Applications in Research and Drug Development

BOC-ALA-D-GLU(OBZL)-NH2 is not an end product but a versatile intermediate with significant applications.

-

Peptide Synthesis Building Block: It serves as a dipeptide fragment for the synthesis of longer, more complex peptides in both solution-phase and solid-phase strategies.[8][14] Using a pre-formed dipeptide can improve coupling efficiency and reduce side reactions during the synthesis of difficult sequences.

-

Development of Peptidomimetics: The presence of a D-glutamic acid residue makes this fragment particularly valuable for creating peptide analogues with enhanced stability against proteolysis. This is a critical strategy in drug design to increase the in vivo half-life of peptide-based therapeutics.[15]

-

Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in screening libraries for fragment-based drug discovery to identify small molecules that bind to therapeutic targets.

References

- Aapptec Peptides. Boc-D-Ala-NH2 [78981-25-6].

- Aapptec Peptides. Boc-Ala-NH2, N-Boc-L-alaninamide; CAS 85642-13-3.

- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.

- Synthesis of Peptides. (n.d.).

- National Institutes of Health. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC.

- LookChem. (n.d.). Cas 35793-73-8, Boc-D-Glutamic acid 5-benzyl ester.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.

- BenchChem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.

- ChemicalBook. (2025). BOC-D-ALA-NH2 | 78981-25-6.

- Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.

- Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).

- Biosynth. (n.d.). Boc-Ala-NH2 | 85642-13-3 | FB72151.

- Frontiers. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.

- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- National Institutes of Health. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC - PubMed Central.

- Chem-Impex. (n.d.). Boc-N-methyl-D-alanine.

- Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide.

- IndiaMART. (n.d.). BOC D AMINO ACIDS - Boc-D- Alanine, CAS No.:7764-95-6 Manufacturer from Bengaluru.

- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- MedChemExpress. (n.d.). Boc-L-Alanine benzyl ester | Amino Acid Derivative.

- National Institutes of Health. (n.d.). Boc-Ala-NH2 | C8H16N2O3 | CID 7015295 - PubChem.

- ResearchGate. (2025). Synthesis of poly (γ-benzyl-L-glutamate) with well-defined terminal structures and its block polypeptides with alanine, leucine and phenylalanine | Request PDF.

- Sigma-Aldrich. (n.d.). Boc- D -Glu-OBzl = 98.0 TLC 34404-30-3.

- HongTide Biotechnology. (n.d.). Boc-Ala-D-Glu(OBzl)-NH2.

Sources

- 1. Boc-Ala-D-Glu(OBzl)-NH2-HongTide Biotechnology [hongtide.com]

- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. lookchem.com [lookchem.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordglobal.com [oxfordglobal.com]

- 14. biosynth.com [biosynth.com]

- 15. chemimpex.com [chemimpex.com]

The Alchemist's Gambit: A Senior Application Scientist's Guide to Protected Amino Acids in Peptide Chemistry

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, the very architects of countless biological functions, is a testament to the chemist's control over molecular assembly. This guide provides an in-depth exploration of the cornerstone of this control: the use of protected amino acids. Moving beyond a mere catalog of reagents, we will delve into the strategic rationale behind the selection and application of protecting groups for α-amino, α-carboxyl, and side-chain functionalities. This document is crafted to serve as a practical and theoretical resource, offering not only established protocols but also the underlying chemical principles that govern their success. We will navigate the intricate dance of protection and deprotection, exploring the nuances of orthogonal strategies and the mitigation of common side reactions that can compromise the integrity of the final peptide. Through detailed experimental workflows, mechanistic diagrams, and a curated selection of authoritative references, this guide aims to empower researchers to approach peptide synthesis with the foresight and precision of a seasoned practitioner.

The Imperative of Protection: Directing the Course of Peptide Synthesis

The allure of constructing peptides with defined sequences lies in their potential to mimic or modulate biological processes, a cornerstone of modern drug discovery. However, the very nature of amino acids, with their nucleophilic amino groups and electrophilic carboxyl groups, presents a formidable challenge: the propensity for uncontrolled polymerization.[1] Protecting groups are the chemist's essential tool to impose order on this inherent reactivity. By temporarily masking these functional groups, we can dictate the precise sequence of amide bond formation, ensuring the synthesis of a single, desired peptide sequence.[2]

An ideal protecting group exhibits a set of critical characteristics:[3]

-

Ease of Introduction: The protecting group should be readily and efficiently attached to the amino acid.

-

Stability: It must remain steadfast throughout the various steps of peptide synthesis, resisting cleavage during coupling and the deprotection of other groups.

-

Selective Removal: The group must be removable under specific, mild conditions that do not compromise the integrity of the newly formed peptide bonds or other protecting groups.[2]

-

Minimal Side Reactions: Both the introduction and removal of the protecting group should proceed with high fidelity, generating minimal byproducts.

-

Suppression of Racemization: The protecting group should not promote the loss of stereochemical integrity at the α-carbon of the amino acid.[3]

The strategic deployment of protecting groups with distinct removal conditions forms the basis of orthogonal protection strategies . This powerful concept allows for the selective deprotection of one functional group in the presence of others, enabling the synthesis of complex peptides with features like cyclization or side-chain modifications.[2][4]

The Temporary Mask: α-Amino Group Protection

The protection of the α-amino group of an incoming amino acid is fundamental to the stepwise elongation of the peptide chain. The two most dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

The Acid-Labile Boc Group

The Boc group is a classic and robust choice for α-amino protection, particularly favored for its stability to a wide range of reaction conditions.

Protection Protocol: Boc-Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.[5]

-

Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic.[5][6]

-

Acylation: Add di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) (1.1 equivalents) to the solution.[5][7] The reaction is typically stirred at room temperature.

-

Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified (e.g., with dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the Boc-protected amino acid.[5]

Deprotection Protocol: Removal of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[8][9]

-

Swelling: The Boc-protected peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).

-

Deprotection: A solution of 50% TFA in DCM is added to the resin and allowed to react for approximately 20-30 minutes.[9]

-

Washing: The resin is thoroughly washed with DCM and then a neutralization solution (e.g., a solution of diisopropylethylamine (DIEA) in DCM) to remove residual acid and prepare for the next coupling step.[9]

Mechanism of Boc Protection and Deprotection

Caption: Mechanism of Fmoc deprotection by piperidine.

Anchoring the Chain: α-Carboxyl Group Protection

In solution-phase synthesis, the C-terminus of the first amino acid must be protected to prevent its participation in the coupling reaction. In SPPS, the solid support itself serves as the C-terminal protecting group. [10]Common protecting groups for the carboxyl function are esters.

Benzyl (Bzl) Esters

Benzyl esters are widely used due to their stability to a range of conditions and their convenient removal by catalytic hydrogenolysis. [11] Protection Protocol: Benzyl Ester Formation

-

Suspension: The amino acid is suspended in benzyl alcohol.

-

Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or gaseous HCl, is added. [12]3. Esterification: The mixture is heated, often with azeotropic removal of water, to drive the esterification to completion.

-

Isolation: The benzyl ester is isolated after a standard work-up procedure.

Deprotection Protocol: Hydrogenolysis of Benzyl Esters

-

Dissolution: The benzyl-protected peptide is dissolved in a suitable solvent, such as methanol or ethanol.

-

Catalyst: A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added.

-

Hydrogenation: The mixture is stirred under an atmosphere of hydrogen gas (H₂) until the reaction is complete. [13]4. Filtration: The catalyst is removed by filtration, and the deprotected peptide is obtained after solvent evaporation.

tert-Butyl (tBu) Esters

tert-Butyl esters are highly favored in Fmoc-based SPPS for the protection of acidic side chains (Asp, Glu) due to their acid lability, which is orthogonal to the base-labile Fmoc group.

Protection Protocol: tert-Butyl Ester Formation

The direct esterification of amino acids with tert-butanol is challenging. Therefore, indirect methods are employed, often involving the reaction of the N-protected amino acid with isobutylene in the presence of a strong acid catalyst.

Deprotection Protocol: Acidolysis of tert-Butyl Esters

Similar to the Boc group, tert-butyl esters are cleaved with strong acids like TFA, typically during the final cleavage of the peptide from the resin in Fmoc-SPPS. [14]

Shielding the Side Chains: The Key to Specificity

The diverse functionalities present in the side chains of the 20 proteinogenic amino acids necessitate a sophisticated arsenal of protecting groups to prevent unwanted side reactions during peptide synthesis. [8]The choice of side-chain protecting groups is dictated by the overall synthetic strategy (Boc or Fmoc) to ensure orthogonality.

| Amino Acid | Side Chain Functionality | Common Protecting Group (Fmoc Strategy) | Common Protecting Group (Boc Strategy) |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (tBu) | Benzyl (Bzl) |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (tBu) | Benzyl (Bzl) |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) |

| Histidine (His) | Imidazole | Trityl (Trt) | Dinitrophenyl (Dnp) or Tosyl (Tos) |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | 4-Methylbenzyl (Meb) |

| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | Benzyl (Bzl) |

| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | Benzyl (Bzl) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | 2-Bromobenzyloxycarbonyl (2-Br-Z) |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | Formyl (For) |

The Grand Finale: Cleavage and Global Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a strong acid "cocktail" containing scavengers. [15] The Role of Scavengers

During acid-mediated cleavage, the protecting groups are released as reactive carbocations. [15]These electrophilic species can attack nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to unwanted modifications. [16]Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations and prevent side reactions. [17][18] Commonly used scavengers include:

-

Water: Traps tert-butyl cations. [18]* Triisopropylsilane (TIS): A reducing scavenger that is effective against trityl cations and can prevent the oxidation of methionine. [2][18]* 1,2-Ethanedithiol (EDT): A potent scavenger for trityl groups, particularly important for protecting cysteine. [2]* Thioanisole: Scavenges benzyl-type cations. [2]* Phenol: Captures tert-butyl and other carbocations. [18] A Typical Cleavage Cocktail (Reagent K)

A widely used cleavage cocktail for peptides containing multiple sensitive residues is Reagent K: [19]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol

-

Resin Preparation: The peptide-resin is thoroughly washed and dried.

-

Cleavage Reaction: The pre-cooled cleavage cocktail is added to the resin, and the mixture is gently agitated for a specified period (typically 1-3 hours) at room temperature. [3]3. Peptide Precipitation: The resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Navigating the Labyrinth: Common Side Reactions and Mitigation Strategies

Despite careful planning, side reactions can occur during peptide synthesis. Awareness of these potential pitfalls is crucial for troubleshooting and optimizing synthetic outcomes.

-

Racemization: The loss of stereochemical integrity can occur during the activation and coupling of amino acids. The use of urethane-based protecting groups (Boc, Fmoc, Cbz) and appropriate coupling reagents (e.g., HBTU, HATU) helps to minimize racemization.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin. This is particularly problematic with proline or glycine as the second residue. Using 2-chlorotrityl resin or coupling the first two amino acids as a pre-formed dipeptide can mitigate this issue. [20]* Aspartimide Formation: Peptides containing an Asp-Xxx sequence (especially Asp-Gly or Asp-Ser) are prone to intramolecular cyclization to form a stable five-membered aspartimide. This can be minimized by using protecting groups for the Asp side chain that sterically hinder this reaction.

Conclusion: The Art and Science of Peptide Synthesis